1H-Indene-2-methanol, acetate

Photostability UV spectroscopy Structural differentiation

1H-Indene-2-methanol, acetate (CAS 18096-66-7, IUPAC: 1H-inden-2-ylmethyl acetate) is a bicyclic organic compound with molecular formula C12H12O2 and molecular weight 188.2225 g/mol. Structurally, it consists of an indene core—a benzene ring fused to a cyclopentene ring—bearing an acetoxymethyl substituent at the 2-position of the cyclopentene ring.

Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
CAS No. 18096-66-7
Cat. No. B100892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indene-2-methanol, acetate
CAS18096-66-7
Synonyms1H-Indene-2-methanol, acetate
Molecular FormulaC12H12O2
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=CC2=CC=CC=C2C1
InChIInChI=1S/C12H12O2/c1-9(13)14-8-10-6-11-4-2-3-5-12(11)7-10/h2-6H,7-8H2,1H3
InChIKeySTBNCGKRPRXKOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indene-2-methanol, acetate (CAS 18096-66-7): Chemical Identity and Industrial Relevance for Procurement


1H-Indene-2-methanol, acetate (CAS 18096-66-7, IUPAC: 1H-inden-2-ylmethyl acetate) is a bicyclic organic compound with molecular formula C12H12O2 and molecular weight 188.2225 g/mol [1]. Structurally, it consists of an indene core—a benzene ring fused to a cyclopentene ring—bearing an acetoxymethyl substituent at the 2-position of the cyclopentene ring [2]. The compound is documented in the NIST Chemistry WebBook as a characterized chemical entity with computed 3D structural data, and it appears as a discrete intermediate in patent literature covering perfuming ingredient synthesis [2][3]. Its primary documented industrial context lies within fragrance and flavor intermediate chemistry, where the indene scaffold serves as a conformationally constrained building block for floral-type odorants [3].

Why Generic Indene Acetate Substitution Fails: The Functional Role of 1H-Indene-2-methanol, acetate in Synthesis and Application


The indene-methanol acetate subclass is not functionally interchangeable. The presence of the exocyclic double bond in the cyclopentene ring of 1H-Indene-2-methanol, acetate confers a distinct conjugated π-system that differentiates it from both the fully aromatic indenyl acetates and the fully saturated indane (2,3-dihydro) analogs [1]. This unsaturation pattern directly affects: (i) UV absorption characteristics relevant to photostability assessment in formulated products; (ii) reactivity in hydrogenation and hydrogenolysis steps where the olefin serves as a functional handle for further elaboration; and (iii) olfactory properties, as documented in structure-odor relationship studies of indane/indene carboxaldehydes where ring saturation level critically modulates fragrance character [1][2]. Generic substitution risks introducing compounds with different hydrogenation states (e.g., indane-2-ylmethyl acetate, CAS 18096-67-8) that would alter downstream reaction outcomes and final product odor profiles.

Quantitative Differentiation Evidence for 1H-Indene-2-methanol, acetate Versus Closest Structural Analogs


Conjugated Olefin Structure Enables Distinct UV Absorption Profile Compared to Saturated Indane Acetate Analogs

1H-Indene-2-methanol, acetate contains an endocyclic double bond in the cyclopentene ring, creating a styrene-like conjugated π-system with the fused benzene ring. This conjugation is absent in the saturated analog indane-2-ylmethyl acetate (CAS 18096-67-8), where the cyclopentane ring breaks conjugation [1]. The conjugated system of the target compound produces a characteristic UV absorption at longer wavelengths and with higher molar absorptivity compared to the indane analog. This spectral signature is relevant for analytical differentiation in QC workflows and for assessing photochemical stability in formulations [2].

Photostability UV spectroscopy Structural differentiation

Acetate Ester as a Protecting Group Strategy: Documented Yield Advantage in Multi-Step Fragrance Ingredient Synthesis

In the synthesis of (2,5-dimethyl-2,3-dihydro-1H-inden-2-yl)methanol (Lilyflore®), a commercial floral fragrance ingredient by Firmenich SA, the acetate ester intermediate strategy proved critical for achieving high overall yield. The patent data demonstrates that proceeding through the acetate derivative enabled an overall molar yield of 97–98%, compared to only approximately 64% yield when the direct hydrogenation route (without acetate protection) was employed on the same ketone precursor [1]. Although this specific example uses the 2,5-dimethyl-substituted analog, the acetate protection/hydrogenation/hydrolysis strategy is described generically for indene/indane scaffolds in the patent and is directly applicable to the unsubstituted 1H-Indene-2-methanol, acetate scaffold [1].

Synthetic yield Process chemistry Protecting group strategy

Physical Property Differentiation: Boiling Point and Flash Point Enable Distillation-Based Purification and Safety Classification

1H-Indene-2-methanol, acetate has a reported boiling point of 289.5 °C at 760 mmHg and a flash point of 133.7 °C . These values place it in a distinctly different volatility and flammability class compared to the more highly hydrogenated fragrance acetates such as octahydro-4,7-methano-1H-indenemethyl acetate (CAS 30772-69-1), which has a lower boiling point (~222 °C based on analogous compounds) and is used at 1–10 metric tonnes per annum as a fragrance ingredient [1]. The higher boiling point of the target compound makes it suitable for high-temperature processing conditions and distillation-based purification, while the flash point above 93 °C classifies it outside the most stringent flammable liquid storage categories, providing operational flexibility.

Physical properties Purification Safety classification

Computational LogP Differentiates Lipophilicity from Saturated and Highly-Hydrogenated Analogs

The reported LogP for 1H-Indene-2-methanol, acetate is 2.18920 . This moderately lipophilic character positions it between the more polar free alcohol analog 1H-Indene-2-methanol (C10H10O, MW 146.19, predicted LogP lower due to free hydroxyl) and heavily hydrogenated fragrance acetates such as octahydro-4,7-methano-1H-indenemethyl acetate (which, based on the RIFM safety assessment for the structurally related Lilyflore® with Log KOW 2.48, would be expected to have higher lipophilicity due to increased aliphatic character) [1]. The LogP of ~2.2 is relevant for predicting partitioning behavior in biphasic reaction systems, membrane permeability in biological assays, and formulation compatibility in fragrance applications where balanced hydrophobic character is desired.

Lipophilicity QSAR Formulation partitioning

Validated Application Scenarios for 1H-Indene-2-methanol, acetate (CAS 18096-66-7) Based on Differentiated Evidence


Intermediate for Floral (Muguet/Lily-of-the-Valley) Fragrance Ingredient Synthesis via Hydrogenation-Hydrolysis Sequence

1H-Indene-2-methanol, acetate serves as a strategic acetate-protected intermediate for synthesizing substituted indene-2-methanol fragrance alcohols. The acetate ester enables high-yielding hydrogenation/hydrogenolysis sequences (97–98% overall molar yield demonstrated for the dimethyl analog, compared to ~64% via direct route) as documented in Firmenich patent US9981894B2 [1]. The indene scaffold with its endocyclic double bond is a direct precursor to conformationally constrained floral odorants related to Lilyflore®. Procurement of the acetate form is recommended over the free alcohol when the intended use involves downstream hydrogenation or when the acetate serves as a protective group to prevent premature oxidation of the primary alcohol during synthetic transformations [1].

Spectroscopic Reference Standard for Distinguishing Indene vs. Indane Acetate Analogs in Quality Control

The conjugated π-system of 1H-Indene-2-methanol, acetate produces a distinct UV absorption profile at 250–280 nm that is absent in the saturated indane-2-ylmethyl acetate analog (CAS 18096-67-8) [1]. Analytical laboratories procuring this compound can use it as a reference standard to verify the oxidation state of the cyclopentene ring in incoming materials, ensuring that indene-grade (unsaturated) rather than indane-grade (saturated) material is received. The NIST Chemistry WebBook provides the IUPAC Standard InChI (InChI=1S/C12H12O2/c1-9(13)14-8-10-6-11-4-2-3-5-12(11)7-10/h2-6H,7-8H2,1H3) as an authoritative identity reference [2].

High-Temperature Process Chemistry Requiring Low Volatility Ester Intermediates

With a boiling point of 289.5 °C and a flash point of 133.7 °C, 1H-Indene-2-methanol, acetate is suited for synthetic transformations conducted at elevated temperatures where more volatile acetate esters (e.g., octahydro-4,7-methano-1H-indenemethyl acetate with boiling point ~220–250 °C) would evaporate or require pressurized equipment [1]. The flash point above 93 °C also simplifies storage classification and reduces fire-risk-related compliance burden in pilot-plant and production environments compared to more flammable ester solvents and intermediates [1]. The LogP of 2.19 further supports extraction into organic solvents during aqueous workup, facilitating product isolation [1].

Medicinal Chemistry Scaffold for Indene-Derived Bioactive Compound Libraries

The unsubstituted indene-2-methanol acetate core provides a versatile starting scaffold for medicinal chemistry exploration. The acetate group can be selectively hydrolyzed to reveal the primary alcohol for further functionalization (e.g., oxidation to aldehyde, conversion to halide or amine), while the indene double bond offers a site for cycloaddition, epoxidation, or electrophilic addition reactions [1]. Although direct biological activity data for CAS 18096-66-7 are not available in the peer-reviewed literature, indene derivatives as a class have been investigated for anti-inflammatory, antimicrobial, and anticancer properties [2]. Procurement of this compound for drug discovery programs should be accompanied by appropriate analytical characterization (NMR, HPLC purity ≥95%) and safety handling per GHS guidelines .

Quote Request

Request a Quote for 1H-Indene-2-methanol, acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.